Dihydrocuscohygrine Hydrochloride

Description

Discovery and Nomenclature

Dihydrocuscohygrine, a pyrrolidine alkaloid, was first isolated in 1981 from the leaves of Erythroxylum coca (Peruvian coca) during investigations into the plant’s alkaloidal profile. The compound’s name derives from its structural relationship to cuscohygrine, a related alkaloid identified in earlier studies of coca species. The prefix “dihydro” reflects the reduction of cuscohygrine’s ketone group to a secondary alcohol.

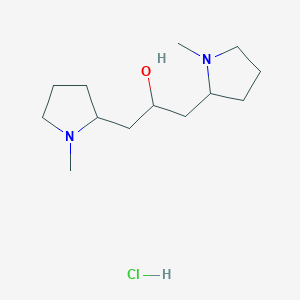

The systematic IUPAC name for dihydrocuscohygrine is 1-[(2R)-1-methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol , with the hydrochloride salt forming through protonation of the hydroxyl group. Its molecular formula is C₁₃H₂₆N₂O·HCl , and it exhibits a molecular weight of 266.82 g/mol .

Historical Significance in Alkaloid Chemistry

Dihydrocuscohygrine emerged as a critical subject in alkaloid research due to its structural complexity and presence in ethnobotanically significant plants. Early studies focused on its co-occurrence with tropane alkaloids like cocaine and hygrine in coca leaves, suggesting shared biosynthetic pathways. Its isolation marked a milestone in understanding the chemical diversity of Erythroxylum species, which had previously been overshadowed by the prominence of cocaine.

In the 2000s, synthetic efforts revealed its role as a model for studying stereochemical outcomes in alkaloid synthesis. For example, Stapper et al. (2002) achieved the first enantioselective synthesis of (+)-dihydrocuscohygrine using ruthenium-catalyzed metathesis, resolving uncertainties about its absolute configuration. This work confirmed the natural product’s (S,S) configuration, correcting earlier assumptions.

Position within Pyrrolidine Alkaloid Classification

Dihydrocuscohygrine belongs to the bis-pyrrolidine alkaloid subclass, characterized by two pyrrolidine rings linked via a propane backbone. Unlike pyrrolizidine alkaloids (e.g., senecionine), which feature fused bicyclic systems, pyrrolidine alkaloids like dihydrocuscohygrine contain separate five-membered nitrogenous rings.

Its structural features include:

This classification aligns it with cuscohygrine and hygrine, though dihydrocuscohygrine lacks the ketone functionality present in cuscohygrine.

Evolution of Scientific Understanding

Initial analyses in the 1980s relied on chromatography and nuclear magnetic resonance (NMR) spectroscopy to elucidate dihydrocuscohygrine’s structure. However, ambiguities persisted regarding its stereochemistry until asymmetric synthesis techniques became prevalent. The 2002 total synthesis by Stapper et al. established definitive proof of its (S,S) configuration, while Yamauchi et al. (2008) developed a concise route using Grignard reagent additions to bis-oxazolidines, achieving 86% yield for the hydrochloride salt.

Recent advancements include isotopic labeling (e.g., dihydrocuscohygrine-d₆) for metabolic studies and the use of Jones oxidation to interconvert dihydrocuscohygrine and cuscohygrine, albeit with epimerization challenges. These studies underscore its role as a scaffold for probing alkaloid reactivity and biosynthesis.

Properties

CAS No. |

80408-56-6 |

|---|---|

Molecular Formula |

C₁₃H₂₇ClN₂O |

Molecular Weight |

262.82 |

IUPAC Name |

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H26N2O.ClH/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2;/h11-13,16H,3-10H2,1-2H3;1H |

SMILES |

CN1CCCC1CC(CC2CCCN2C)O.Cl |

Synonyms |

Dihydrocuscohygrine Hydrochloride; 1-Methyl-α-[(1-methyl-2-pyrrolidinyl)methyl]-2-pyrrolidineethanol Hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Pyrrolidine vs. Aromatic Systems : Dihydrocuscohygrine’s pyrrolidine rings contrast with diphenhydramine’s aromatic diphenylmethoxy group, influencing receptor binding specificity .

- Chirality : Dihydrocuscohygrine and prilocaine require stereochemical control during synthesis, whereas doxepin’s isomer separation is critical for pharmacological efficacy .

Pharmacological and Physicochemical Properties

Key Observations :

- Solubility : All hydrochlorides exhibit enhanced solubility compared to free bases, but dihydrocuscohygrine’s storage at -20°C suggests higher sensitivity to degradation .

- Impurity Control : Dicyclomine and doxepin require stringent HPLC-based impurity profiling (e.g., ≤0.15% for related compound A in dicyclomine) , whereas dihydrocuscohygrine’s research-grade status lacks analogous regulatory thresholds.

Analytical Methodologies

- Dihydrocuscohygrine HCl: Stereochemical analysis via optical rotation ([α]²⁵D = -101.2 in acetone) and NMR . No commercial chromatographic methods are reported.

- Dicyclomine HCl : Reverse-phase HPLC (L7 column, UV detection at 215 nm) for quantifying related compound A .

- Doxepin HCl : USP-specified LC methods to resolve (E)/(Z)-isomers, ensuring ≥1.5 resolution between critical pairs .

- Prilocaine HCl : Chiral chromatography to separate o-toluidine-related impurities .

Research and Development Considerations

- Synthetic Efficiency : Dihydrocuscohygrine’s 45% yield over five steps outperforms multi-step routes for tricyclic antidepressants like doxepin but lags behind diphenhydramine’s commercial scalability.

- Safety Data: Limited toxicity data exist for dihydrocuscohygrine, whereas diphenhydramine and doxepin have well-established safety profiles (e.g., diphenhydramine’s LD₅₀ = 500 mg/kg in rats) .

Preparation Methods

Bidirectional Cross Metathesis and Aza-Michael Reaction

A landmark 2019 synthesis demonstrated a unified approach to dihydrocuscohygrine using N-sulfinyl amines as dual-purpose chiral auxiliaries and nitrogen nucleophiles. The process involves:

-

Bidirectional Cross Metathesis : Grubbs II catalyst mediates the coupling of two allyl sulfinamide units, forming a linear diene.

-

Double Intramolecular Aza-Michael Reaction : Base-induced cyclization creates both pyrrolidine rings simultaneously.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Hoveyda-Grubbs II (5 mol%) | |

| Cyclization Temperature | 40°C (THF) | |

| Diastereomeric Excess | >95% |

This method achieves a 13-step synthesis with an overall yield of 12%, rivaling natural extraction efficiency.

Tandem RCM/Kharasch Cyclization

A PhD thesis (2012) detailed a one-pot tandem process combining RCM and Kharasch cyclization to assemble the bicyclic core:

-

Ring-Closing Metathesis : Grubbs I catalyst cyclizes a diene precursor into a macrocyclic intermediate.

-

Kharasch Cyclization : Radical-mediated cyclization forms the second pyrrolidine ring.

Optimized Conditions :

Microwave-assisted variants reduced reaction times from 48 hours to 90 minutes without compromising yield.

Asymmetric Synthesis via Chiral Auxiliaries

The 2008 synthesis by Yamauchi et al. utilized Evans oxazolidinones to control stereochemistry:

-

Aldol Condensation : Chiral auxiliary directs the formation of the C-2 stereocenter.

-

Reductive Amination : Converts ketone intermediates to the bicyclic amine.

Critical Step : Hydrogenation of an exocyclic double bond with PtO<sub>2</sub> achieved 99% enantiomeric excess (ee).

Hydrochloride Salt Formation

Conversion to the hydrochloride salt involves:

-

Acidification : Treating the free base with HCl gas in anhydrous ether.

-

Crystallization : Recrystallization from methanol/ethyl acetate yields >98% pure product.

Quality Control :

| Test | Method (BP/USP) | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥98% |

| Sulfated Ash | BP Appendix IX | ≤0.1% |

| Heavy Metals | USP <2232> | ≤10 ppm |

BP = British Pharmacopoeia; USP = United States Pharmacopeia.

Analytical Characterization

X-ray crystallography (COD entry 4023931) confirmed the hydrochloride’s structure, revealing:

Q & A

Q. What are the recommended synthetic routes for Dihydrocuscohygrine Hydrochloride, and how do they address stereochemical control?

Methodological Answer:

- A key synthesis involves ruthenium-catalyzed tandem ring rearrangement metathesis to construct the carbon skeleton, followed by reductive amination with formaldehyde to finalize the structure .

- Phenylglycinol derivatives can serve as chiral precursors to establish stereocenters. Condensation with dialdehydes forms bis(1,3-oxazolidine) intermediates, which are then reacted with Grignard reagents to yield diastereomerically pure products .

- Critical Parameters : Use NaBH₄ in methanol for carbonyl reduction (90% yield) and monitor optical rotation ([α]²⁵D −101.2 in acetone) to confirm enantiopurity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy (¹H and ¹³C) is essential for verifying the bis-pyrrolidine backbone and diastereomer ratios. Compare data with literature values (e.g., δ 2.5–3.5 ppm for N-CH₂ protons) .

- Optical rotation analysis ([α]²⁵D range: −101.2 to −105.5 in acetone) confirms consistency with natural product standards .

- Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 299.28 (C₁₃H₂₆N₂O·2HCl) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Respiratory protection : Use NIOSH-approved respirators for prolonged exposure; ensure local exhaust ventilation .

- Glove selection : Prioritize gloves with documented resistance to hydrochlorides (e.g., nitrile or neoprene) and validate penetration times with manufacturer data .

- Emergency measures : Immediately rinse eyes/skin with water for ≥15 minutes and seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve diastereomeric mixtures of this compound, and what analytical methods validate separation?

Methodological Answer:

- Chiral HPLC : Use a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) and a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve diastereomers .

- Crystallization optimization : Screen solvents (e.g., acetone/water mixtures) and monitor crystal growth via X-ray diffraction to confirm absolute configuration .

- Data validation : Cross-reference retention times and optical rotations with synthetic standards .

Q. What strategies improve the yield and scalability of this compound synthesis?

Methodological Answer:

- Catalyst tuning : Replace ruthenium catalysts with cheaper alternatives (e.g., Grubbs II) while maintaining metathesis efficiency. Monitor turnover numbers (TONs) via GC-MS .

- Reductive amination optimization : Use H₂ gas with palladium catalysts instead of formaldehyde to reduce byproduct formation. Track reaction progress via FT-IR for imine intermediate detection .

- Scale-up challenges : Address exothermicity in NaBH₄ reductions by implementing controlled batch-wise addition and cooling systems .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability studies : Conduct accelerated degradation tests at pH 2–9 (HCl/NaOH buffers) and 40–60°C. Monitor decomposition via HPLC-UV (λ = 254 nm) and identify degradation products (e.g., hydrolyzed pyrrolidines) .

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life under storage conditions (e.g., 25°C, pH 5–6) .

- Buffer selection : Phosphate buffers (pH 7.4) may accelerate degradation compared to acetate buffers; validate with real-time stability data .

Key Methodological Notes

- Contradictions in Safety Protocols : While some SDS recommend respirators for all exposures , others specify their use only for prolonged handling . Validate protocols with institution-specific risk assessments.

- Stereochemical Pitfalls : Diastereomer ratios may shift during crystallization; always confirm via chiral HPLC post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.